molecular formula C25H21ClFN3O2 B11343079 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one

4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11343079
M. Wt: 449.9 g/mol
InChI Key: WSEWJMGWRSOPJD-UHFFFAOYSA-N
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Description

4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole core, a pyrrolidinone ring, and various substituents such as chloro, fluoro, and methoxy groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced via halogenation reactions using reagents such as thionyl chloride and fluorine gas.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the benzodiazole core with the pyrrolidinone ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antiviral agent.

    Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.

    Biological Research: Used as a tool compound to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Pathway Modulation: Altering the expression or activity of proteins involved in cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
  • 4-{1-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
  • 4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-hydroxyphenyl)pyrrolidin-2-one

Uniqueness

The uniqueness of 4-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and therapeutic development.

Properties

Molecular Formula

C25H21ClFN3O2

Molecular Weight

449.9 g/mol

IUPAC Name

4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H21ClFN3O2/c1-32-18-7-4-6-17(13-18)29-14-16(12-24(29)31)25-28-22-10-2-3-11-23(22)30(25)15-19-20(26)8-5-9-21(19)27/h2-11,13,16H,12,14-15H2,1H3

InChI Key

WSEWJMGWRSOPJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F

Origin of Product

United States

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